![molecular formula C14H16N2O3 B11856136 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 78999-51-6](/img/structure/B11856136.png)
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione typically involves multi-step organic reactions. One common method includes the use of Prins cyclization, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the cyclization of an aldehyde with an amine in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor agonist.
Medicine: Explored for its potential therapeutic effects, such as antituberculosis activity.
Mechanism of Action
The mechanism of action of 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound binds to the active site of the protein, blocking its function and thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane: Similar structure but with different substituents.
1-oxa-9-azaspiro[5.5]undecane: Different ring size and substitution pattern.
(8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione: Different substituents and stereochemistry.
Uniqueness
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This structural feature imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
78999-51-6 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
7-benzyl-1-oxa-7,10-diazaspiro[4.5]decane-6,9-dione |
InChI |
InChI=1S/C14H16N2O3/c17-12-10-16(9-11-5-2-1-3-6-11)13(18)14(15-12)7-4-8-19-14/h1-3,5-6H,4,7-10H2,(H,15,17) |
InChI Key |
DJSMFPOOTHEQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(=O)N(CC(=O)N2)CC3=CC=CC=C3)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)
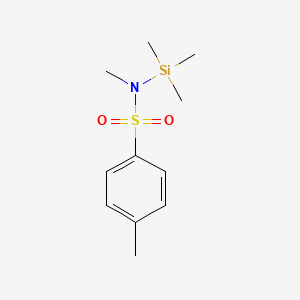
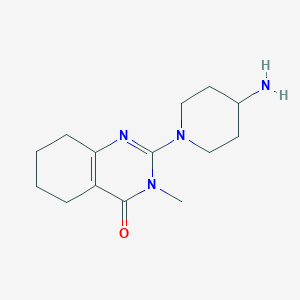



![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
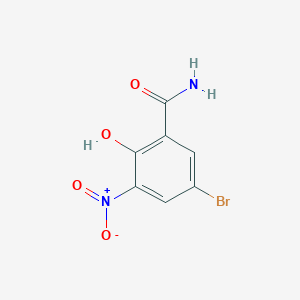
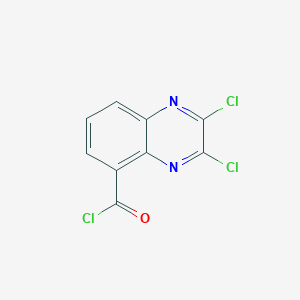
![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)
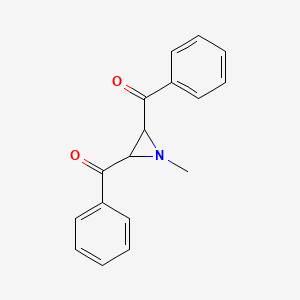

![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)

